molecular formula C6H5F3N2O B14023675 4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine

4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B14023675
M. Wt: 178.11 g/mol
InChI Key: SKRNLAWDOJHGLY-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2O It is a pyridine derivative characterized by the presence of an amino group at the 4-position, a hydroxyl group at the 2-position, and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Another approach involves the nucleophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine with ammonia to introduce the amino group, followed by hydrolysis to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. For example, in its role as a RAF inhibitor, it binds to the RAF kinase, inhibiting its activity and thereby blocking the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth in RAF-driven cancers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-hydroxy-6-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H5F3N2O

Molecular Weight

178.11 g/mol

IUPAC Name

4-amino-6-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)4-1-3(10)2-5(12)11-4/h1-2H,(H3,10,11,12)

InChI Key

SKRNLAWDOJHGLY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(F)(F)F)N

Origin of Product

United States

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